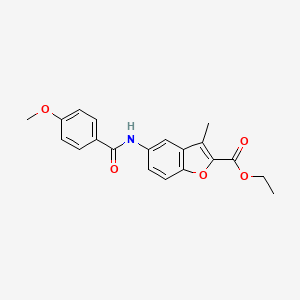

Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate” is a complex organic molecule. It contains a benzofuran ring, which is a type of heterocyclic compound, and also has methoxy, amide, and carboxylate functional groups. These functional groups could potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzofuran ring and the introduction of the methoxy, amide, and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. The benzofuran ring system is aromatic, and the methoxy, amide, and carboxylate groups each contribute distinct structural characteristics. The methoxy group is electron-donating, the amide group can participate in hydrogen bonding, and the carboxylate group is anionic .Aplicaciones Científicas De Investigación

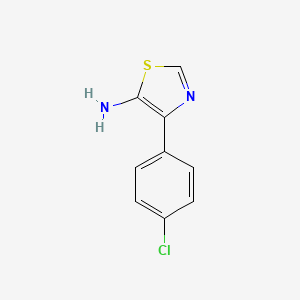

1. 2-Aminothiazole-4-carboxylate Schiff Bases

- Application Summary: These compounds are used as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

- Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR .

- Results: The synthesized compounds showed good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates . For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .

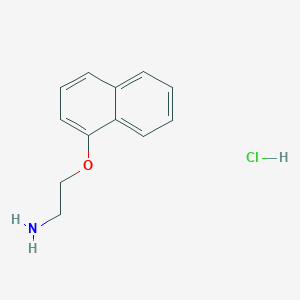

2. Tetrahydrobenzothiophene Derivatives

- Application Summary: A new series of tetrahydrobenzothiophene derivatives have been designed and synthesized for their antibacterial properties .

- Methods of Application: The molecules were synthesized through a medicinal chemistry route, and their characterization was done using NMR and HR-MS techniques .

- Results: Most of the targeted compounds exhibited good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus . In particular, compound 3b showed excellent activity with an MIC value of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus .

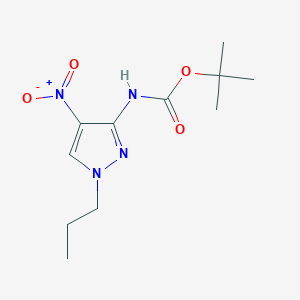

3. 2-[5-(4-methoxybenzamido)-3-methyl-1H-pyrazol-1-yl]acetate

- Application Summary: This compound is available for scientific research needs . It is known by registry numbers ZINC000001430661 .

- Methods of Application: The specific methods of application or experimental procedures for this compound are not provided in the source .

- Results: The specific results or outcomes obtained from the use of this compound are not provided in the source .

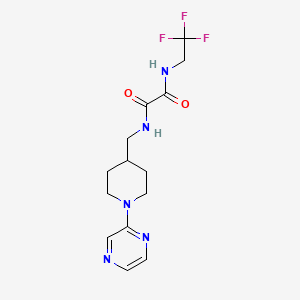

4. 2-(4-Methoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

- Application Summary: This compound is part of a new series of tetrahydrobenzothiophene derivatives that have been designed for their antibacterial properties .

- Methods of Application: The molecules were synthesized through a medicinal chemistry route, and their characterization was done using NMR and HR-MS techniques .

- Results: Most of the targeted compounds exhibited good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus . In particular, compound 3b showed excellent activity with an MIC value of 1.11 μM against E. coli, 1.00 μM against P. aeruginosa, 0.54 μM against Salmonella, and 1.11 μM against S. aureus .

Safety And Hazards

Direcciones Futuras

The study of new and complex organic compounds like “Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate” is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing the compound, studying its properties, and exploring its potential applications .

Propiedades

IUPAC Name |

ethyl 5-[(4-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)16-11-14(7-10-17(16)26-18)21-19(22)13-5-8-15(24-3)9-6-13/h5-11H,4H2,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFNPQJEUSIDOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methoxybenzamido)-3-methylbenzofuran-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2412844.png)

![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)